TAAR1 Agonist Potency Comparison
2-(4-Chlorophenyl)-2-methylpropylamine HCl activates mouse TAAR1 with an EC50 of 780 nM [1]. This potency is approximately 46-fold lower than the optimized clinical candidate RO5256390 (EC50 = 17 nM) [2] and 21-fold lower than the dual TAAR1/5-HT1A agonist SEP-363856 (EC50 = 38 nM) [3]. However, its distinct potency profile offers a unique tool for investigating TAAR1 partial agonism or for use in assays where lower potency and a shallower concentration-response curve are desirable to avoid receptor saturation.
| Evidence Dimension | Agonist activity at mouse TAAR1 (cAMP accumulation) |
|---|---|
| Target Compound Data | EC50 = 780 nM |
| Comparator Or Baseline | RO5256390: EC50 = 17 nM; SEP-363856: EC50 = 38 nM |
| Quantified Difference | 46-fold lower potency than RO5256390; 21-fold lower potency than SEP-363856 |
| Conditions | HEK293 cells expressing mouse TAAR1, assessed by BRET assay for cAMP accumulation after 20 min incubation [1]; HEK293 cells expressing human TAAR1, assessed by luminometer after 30 min (RO5256390) [2]; CHO-K1 cells expressing human TAAR1, cAMP assay (SEP-363856) [3] |
Why This Matters
Procurement of this compound provides a defined lower-potency TAAR1 agonist, distinct from high-potency clinical candidates, enabling dose-response studies that explore the therapeutic window of TAAR1 activation without the confounding effects of maximal receptor occupancy.
- [1] BindingDB. BDBM50227825 (CHEMBL4060464): Agonist activity at mouse TAAR1 expressed in HEK293 cells. View Source
- [2] Guide to Pharmacology. RO5256390 Ligand Activity Chart. View Source
- [3] BindingDB. BDBM50581604 (SEP-363856): Agonist activity at human TAAR1 expressed in CHO-K1 cells. View Source
